molecular formula C20H16N4O3S2 B2967998 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895420-03-8

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2967998
CAS No.: 895420-03-8
M. Wt: 424.49
InChI Key: QZQQEJAPUHSKSK-UHFFFAOYSA-N
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Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzothiazole ring, a nitro group, and a thiophene ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . The resulting intermediate is then subjected to further reactions to introduce the pyridin-3-ylmethyl and thiophene-2-carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

    Condensation: The benzothiazole ring can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles such as halogens for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions on the thiophene ring can introduce various functional groups.

Scientific Research Applications

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: These compounds share the benzothiazole ring but differ in the substituents on the benzene ring.

    N-(benzo[d]thiazol-2-yl)-2-morpholinoethylamino benzamides: These compounds have a similar core structure but include a morpholine group.

Uniqueness

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is unique due to the presence of the nitro group and the thiophene ring, which confer specific chemical and biological properties not found in other similar compounds

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c1-12-8-13(2)18-16(9-12)29-20(22-18)23(11-14-4-3-7-21-10-14)19(25)15-5-6-17(28-15)24(26)27/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQQEJAPUHSKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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